molecular formula C13H16N4O2 B2967115 N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide CAS No. 899989-82-3

N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide

Cat. No.: B2967115
CAS No.: 899989-82-3
M. Wt: 260.297
InChI Key: KKWSXLVOBDCPRX-UHFFFAOYSA-N
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Description

N-(2-(3-(1H-Indol-3-yl)ureido)ethyl)acetamide is an experimental organic compound of interest in medicinal chemistry and biochemical research. This molecule features an indole ring system, a structure prevalent in many biologically active substances, linked to an acetamide group via a urea-based chain. While direct pharmacological data for this specific compound is limited in the public domain, its core structure provides valuable insights into its potential research applications. Indole derivatives are a significant area of study in antiviral research. For instance, structurally related 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as novel inhibitors of Human Respiratory Syncytial Virus (RSV) in in vitro studies, with mechanisms of action including the inhibition of viral membrane fusion and genome replication/transcription . This suggests that indole-acetamide hybrids represent a promising chemical space for developing new antiviral agents. Furthermore, molecules containing both indole and acetamide functional groups are frequently explored for their antimicrobial properties. Research into various synthetic indole-acetamide derivatives has demonstrated potent in vitro antibacterial activity against pathogens such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Streptococcus pyogenes . The presence of the urea linkage in this compound may also contribute to its potential for molecular recognition and hydrogen bonding with biological targets. Researchers may utilize this chemical as a key intermediate or building block for the synthesis of more complex heterocyclic compounds, or as a pharmacological tool for probing biological pathways. Intended Use: This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-(1H-indol-3-ylcarbamoylamino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9(18)14-6-7-15-13(19)17-12-8-16-11-5-3-2-4-10(11)12/h2-5,8,16H,6-7H2,1H3,(H,14,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWSXLVOBDCPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide typically involves the reaction of 1H-indole-3-ylamine with ethyl isocyanate followed by acetylation. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the urea derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the indole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced amine derivatives, and substituted urea derivatives.

Scientific Research Applications

N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide is a synthetic compound featuring an indole moiety and a ureido group, with the molecular formula C13H15N3O2C_{13}H_{15}N_3O_2 and a molecular weight of approximately 288.34 g/mol. It belongs to a class of indole derivatives known for diverse biological activities.

Potential Applications

This compound has potential applications in pharmaceutical development as a candidate for antitumor drugs. Studies suggest that it may possess antitumor properties, particularly against solid tumors like colon and lung cancers . Additionally, the compound may also exhibit neuroprotective properties, as indicated by studies on related indole derivatives.

Antitumor Applications

Compounds with structures similar to this compound have demonstrated antitumor activity. The indole framework can interact with biological targets, influencing cell proliferation and apoptosis pathways. One study has also found that 2-(1H-Indol-3-yl)-2-oxo-acetamides have antitumor activity against colon and lung tumors .

Neuroprotective Effects

The compound may also have neuroprotective properties, as suggested by research on related indole derivatives.

Interaction Studies

To understand the mechanism of action of this compound, studies on its interactions with biological systems are essential. These may include:

  • Analyzing its binding affinity to target proteins.
  • Examining its effects on cell signaling pathways.
  • Evaluating its impact on gene expression.

Mechanism of Action

The mechanism by which N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Target Compound : N-(2-(3-(1H-Indol-3-yl)ureido)ethyl)acetamide
    • Contains a urea group (-NH-C(O)-NH-) and ethylacetamide chain.
  • Analog 1 : N-[2-(1H-Indol-3-yl)ethyl]acetamide ()
    • Simpler structure lacking the urea group; molecular formula C₁₂H₁₄N₂O (MW: 202.25).
  • Analog 2 : (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ()
    • Chiral phenylethyl substituent; molecular formula C₁₈H₁₈N₂O (MW: 278.34).
  • Analog 3 : N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide ()
    • Features a ketone group; molecular formula C₁₂H₁₂N₂O₂ (MW: 216.24).
Table 1: Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₃H₁₆N₄O₂ 278.30* Ureido, ethylacetamide
N-[2-(1H-Indol-3-yl)ethyl]acetamide C₁₂H₁₄N₂O 202.25 Ethylacetamide
(S)-(−)-N-(1-phenylethyl)acetamide C₁₈H₁₈N₂O 278.34 Chiral phenylethyl
N-(2-oxoethyl)-acetamide C₁₂H₁₂N₂O₂ 216.24 Ketone group

*Calculated based on structural formula.

Physicochemical Properties

Melting Points and Spectroscopic Data:
  • Analog 2 : Crystallizes in orthorhombic system (P2₁2₁2₁), with unit cell dimensions a = 7.307 Å, b = 8.559 Å. Hydrogen-bonding interactions stabilize the lattice .
  • Analog 4 : N-(1H-Indol-3-yl)acetamide () has a melting point of 162–163°C, UV/Vis data, and IR/NMR spectra .
Table 2: Physical and Spectral Properties
Compound Name Melting Point (°C) Spectral Techniques Notable Features
Target Compound Not reported Likely NMR, MS, IR Ureido group IR bands (1650–1700 cm⁻¹)
N-[2-(1H-Indol-3-yl)ethyl]acetamide Not reported GC-MS, NMR Ethylacetamide ¹H NMR δ 2.0 (CH₃), 3.4 (CH₂)
(S)-(−)-N-(1-phenylethyl)acetamide Not reported X-ray diffraction, NMR Chiral center; aromatic interactions
N-(1H-Indol-3-yl)acetamide 162–163 UV/Vis, IR, NMR λmax ~280 nm (UV)
Table 3: Bioactivity Comparison
Compound Name Bioactivity Mechanism/Application
Target Compound Potential quorum-sensing inhibition Bacterial biofilm disruption
N-[2-(1H-Indol-3-yl)ethyl]acetamide Antimicrobial Targets plant pathogens
N-(2-oxoethyl)-acetamide Cytotoxic (IC₅₀ ~20–50 μM) Cancer cell inhibition
KCH-1521 Talin modulation Anti-angiogenic therapy

Biological Activity

N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide is a synthetic compound belonging to the class of indole derivatives, characterized by its unique structural features including an indole moiety and a ureido group. This compound has garnered interest due to its potential biological activities, particularly in cancer research and neuroprotection.

Structural Characteristics

The molecular formula of this compound is C15_{15}H18_{18}N4_{4}O, with a molecular weight of approximately 288.34 g/mol. The compound's structure allows for interactions with various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit diverse biological activities, particularly:

  • Antitumor Properties : Indole derivatives are known for their antitumor effects against various cancers, including colon and lung cancers. The mechanism may involve the modulation of signaling pathways associated with cell growth and death.
  • Neuroprotective Effects : Some studies suggest that related indole derivatives may offer protection against neurodegenerative conditions by mitigating oxidative stress and inflammation.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related indole derivatives:

Compound Name Structure Features Biological Activity
N-[2-(1H-indol-3-yl)-ethyl]acetamideIndole moiety, acetamideAntitumor activity
N-[2-(5-methoxyindol-3-yl)-ethyl]acetamideMethoxy substitution on indoleNeuroprotective effects
N-[2-(2-iodoindol-3-yl)-ethyl]acetamideIodine substitution on indoleAnticancer properties

This compound is unique due to the presence of both the ureido group and the specific positioning of the indole moiety, which may enhance its interaction with biological targets compared to other compounds lacking these features.

Case Studies

  • Antitumor Activity Assessment : In studies involving similar indole derivatives, significant reductions in tumor cell viability were observed. For instance, a related compound demonstrated a 100% decrease in viability against Ehrlich Ascites Carcinoma (EAC) cells in vivo, indicating strong antitumor potential.
  • Neuroprotective Studies : Research on related compounds has shown protective effects against amyloid beta-induced neuronal damage, highlighting their potential in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling indole derivatives with ethylenediamine intermediates. For example, iodine(III)-mediated intermolecular C-H amination has been used to synthesize structurally similar indole-ureido-acetamide derivatives, achieving yields up to 98% under optimized conditions (e.g., TFA/HBF4·Et2O in CH2Cl2) . Key factors include stoichiometric control of reagents (e.g., bis(pyridine)iodonium tetrafluoroborate), temperature (room temp. to 110°C), and solvent polarity. NMR monitoring (¹H/¹³C) is critical for tracking urea bond formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming the urea linkage (NH signals at δ ~6.5–8.5 ppm) and acetamide methyl group (δ ~1.8–2.1 ppm). For example, similar compounds show indole NH protons at δ ~10.5–11.5 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ions) with high precision (±0.0005 Da) .
  • FTIR : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and amide N-H bends (~1540 cm⁻¹) .

Q. What are the primary biological targets or activities associated with indole-ureido-acetamide derivatives?

  • Methodological Answer : These compounds are often screened for receptor modulation (e.g., formyl-peptide receptors, adrenoceptors) due to the indole core’s affinity for aromatic binding pockets. For instance, enantiomers of related ureido-propanamides show selective agonism for FPR2 receptors, with activity confirmed via competitive binding assays and functional cAMP assays . SAR studies highlight the importance of substituents on the phenyl ring (e.g., nitro groups enhance selectivity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar indole-ureido-acetamide derivatives?

  • Methodological Answer :

  • Case Study : If NMR signals overlap (e.g., indole NH vs. urea NH), use deuterated solvents (DMSO-d6) to sharpen peaks or apply 2D NMR (COSY, HSQC) to assign protons to specific carbons .
  • Contradiction Example : In , diiodo-substituted isomers showed distinct ¹H NMR splitting patterns (δ 7.2–7.8 ppm), resolved by comparing coupling constants and NOESY correlations .
  • Computational Validation : DFT-based IR/Raman simulations can corroborate experimental spectra .

Q. What strategies optimize the regioselectivity of iodination or other electrophilic substitutions on the indole ring during synthesis?

  • Methodological Answer :

  • Iodination : Use directing groups (e.g., sulfonamides) to control C-5 vs. C-6 substitution. For example, tosyl-protected indoles favor iodination at C-5 due to steric and electronic effects .
  • Catalytic Systems : Pd-catalyzed amidation (e.g., with NH3 or benzylamine) can direct cyclization to form pyridoindoles, avoiding undesired byproducts .

Q. How do enantiomeric differences in this compound derivatives impact biological activity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiral NQ(2) column) to separate enantiomers. For example, (R)-enantiomers of β-carboline derivatives showed 82% ee and higher receptor binding affinity .
  • Activity Correlation : Test enantiomers in cell-based assays (e.g., calcium flux for GPCR activation). shows (S)-enantiomers of nitrophenyl-ureido-propanamides exhibit 10-fold higher FPR2 agonism than (R)-forms due to steric clashes in the binding pocket .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in receptor activation studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous replicates in triplicate assays.

Q. How can researchers design SAR studies to evaluate the impact of substituents on the ureido group?

  • Methodological Answer :

  • Library Design : Synthesize analogs with electron-withdrawing (e.g., -NO2), electron-donating (e.g., -OCH3), or bulky (e.g., cyclohexyl) groups on the phenyl ring .
  • Assay Selection : Use parallel screening (e.g., SPR for binding kinetics, functional assays for efficacy). shows methoxy groups enhance α1D-adrenoceptor selectivity by 97-fold compared to unsubstituted analogs .

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